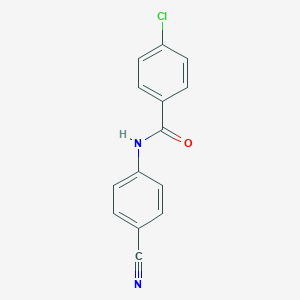

4-chloro-N-(4-cyanophenyl)benzamide

Description

4-Chloro-N-(4-cyanophenyl)benzamide is a benzamide derivative characterized by a chloro substituent at the para position of the benzoyl ring and a cyano group on the aniline moiety. Its molecular formula is C₁₄H₁₀ClN₂O, with a molecular weight of 257.69 g/mol and a melting point of 208°C . The compound has been synthesized via a condensation reaction using dicyclohexylcarbodiimide (DCC) as a coupling agent, yielding 49% of the pure product . Spectroscopic data (¹H NMR, ¹³C NMR) confirm its structure, and elemental analysis aligns with theoretical values (C: 65.51%, H: 3.53%, N: 10.91%) .

Properties

Molecular Formula |

C14H9ClN2O |

|---|---|

Molecular Weight |

256.68 g/mol |

IUPAC Name |

4-chloro-N-(4-cyanophenyl)benzamide |

InChI |

InChI=1S/C14H9ClN2O/c15-12-5-3-11(4-6-12)14(18)17-13-7-1-10(9-16)2-8-13/h1-8H,(H,17,18) |

InChI Key |

PXTYNMCRDQULNT-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C#N)NC(=O)C2=CC=C(C=C2)Cl |

Canonical SMILES |

C1=CC(=CC=C1C#N)NC(=O)C2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

-

Anticancer Activity:

- Research indicates that 4-chloro-N-(4-cyanophenyl)benzamide exhibits potential anticancer properties. It has been investigated for its ability to inhibit enzymes involved in cancer cell proliferation, particularly through its action on monoamine oxidase enzymes, which are implicated in various metabolic pathways related to cancer progression .

- Neurological Disorders:

-

Antimicrobial Properties:

- Studies have explored its antimicrobial activity, indicating that it may inhibit certain bacterial enzymes, thereby exhibiting potential as an antimicrobial agent.

Chemical Research

-

Building Block for Synthesis:

- This compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules. Its unique chemical properties make it suitable for developing novel compounds in pharmaceuticals and materials science.

- Biochemical Probes:

Data Table: Summary of Applications

Case Studies

-

Study on Anticancer Properties:

A study demonstrated that this compound effectively inhibited the proliferation of small cell lung cancer cells. The mechanism involved the modulation of specific enzyme activities crucial for tumor growth . -

Exploration of Neurological Effects:

Another study focused on the compound's role as a monoamine oxidase inhibitor, showing promising results in preclinical models for treating depression and anxiety disorders . -

Antimicrobial Research:

Preliminary research indicated that this compound could inhibit the growth of various bacterial strains by targeting essential metabolic pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Physicochemical Properties

The table below compares 4-chloro-N-(4-cyanophenyl)benzamide with analogs differing in substituents or substitution patterns:

Key Observations:

- In contrast, the chloro group in 4-chloro-N-(4-chlorophenyl)benzamide offers similar electronegativity but lacks the hydrogen-bonding capability of CN, influencing its role in Pdcd4 stabilization .

- Substituent Position: Meta-substituted analogs (e.g., 4-chloro-N-(3-chlorophenyl)benzamide) exhibit altered crystal packing due to steric and electronic effects, as shown by theoretical vs. experimental bond-length comparisons .

- Hydroxy/Nitro Derivatives: Compounds like 5-chloro-2-hydroxy-N-(4-nitrophenyl)benzamide demonstrate enhanced cytotoxicity (82–90% growth inhibition in Desulfovibrio piger at 30 µmol/L) due to nitro-group-mediated redox interactions .

Q & A

Q. How can computational modeling predict the interaction of this compound with enzymes like MAO-A?

- Protocol :

Perform molecular docking (e.g., AutoDock Vina) using the enzyme’s crystal structure (PDB ID).

Validate binding poses with molecular dynamics simulations (e.g., GROMACS).

Compare with experimental IC₅₀ values from enzyme inhibition assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.